Lithium 6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate
Description
Lithium 6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is a heterocyclic lithium salt characterized by a fused triazole-pyrazine core. Its molecular formula is C₆H₆LiN₃O₃ (molecular weight: 175.07 g/mol), with elemental composition C 41.16%, H 3.45%, N 24.00% . Key spectroscopic data include:
- ¹H NMR (D₂O): δ 4.80 (s, 2H), 4.34 (t, J = 5.3 Hz, 2H), 3.84 (s, 2H), 1.43 (s, 9H) for a related tert-butyl derivative.
- LCMS (ES-API): m/z = 225.2 (M+H)+ .
This compound is synthesized via nucleophilic substitution or cyclization reactions, often involving intermediates like 2-hydrazinylpyridines or chloroethynylphosphonates . Its lithium carboxylate group enhances solubility in polar solvents, distinguishing it from neutral ester derivatives.
Properties
IUPAC Name |
lithium;6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2.Li/c1-4-3-11-5(2-8-4)9-10-6(11)7(12)13;/h2-3H,1H3,(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZHWRLSIMKVAG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CN2C(=NN=C2C(=O)[O-])C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5LiN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
Reaction of 3-hydrazinylpyrazine derivatives with methyl glyoxylate or dimethyl oxalate under acidic or thermal conditions generates the triazole ring. For example, Lysenko et al. demonstrated that heating methyl 2-hydrazinyl-2-oxoacetate with cyclic imidates at 80–100°C in ethanol produces triazolopyrazine esters in 65–80% yields. This method avoids metal catalysts, favoring scalability.
Table 1: Cyclocondensation Conditions and Outcomes
| Substrate | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 3-Hydrazinylpyrazine | Methyl glyoxylate | EtOH | 80 | 72 |
| 2-Hydrazinyl-2-oxoacetate | Cyclic imidate | DMF | 100 | 68 |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
While less common for this specific scaffold, CuAAC has been adapted for analogous triazolopyrazines. Koguchi et al. reported a one-pot synthesis using β-azido pyrazines and terminal alkynes, yielding 55–60% of the triazole core. However, regioselectivity challenges limit its adoption for 6-methyl derivatives.
Hydrolysis and Lithium Salt Formation
Conversion of the methyl ester to the lithium carboxylate involves two steps:
Ester Saponification
The methyl ester undergoes hydrolysis in aqueous lithium hydroxide (LiOH) at 60–80°C. Complete deesterification typically requires 4–6 hours, monitored by TLC or NMR. Excess LiOH ensures proton abstraction from the carboxylic acid, directly forming the lithium salt without isolating the intermediate acid.
Equation 1: Hydrolysis Reaction
$$ \text{C}8\text{H}7\text{N}4\text{O}2 + \text{LiOH} \rightarrow \text{C}7\text{H}5\text{LiN}4\text{O}2 + \text{CH}_3\text{OH} $$
Purification and Crystallization
Crude product purification involves recrystallization from ethanol/water mixtures or chromatography on silica gel with ethyl acetate/methanol eluents. The lithium salt exhibits poor solubility in nonpolar solvents, necessitating polar aprotic solvents for isolation.
Alternative Routes and Mechanistic Insights
Acid-Catalyzed Rearrangements
Heating triazinedione intermediates in HCl converts them to triazolopyrazines, as observed in the synthesis of tetrahydrotriazolopyridines. For 6-methyl derivatives, this method risks demethylation, requiring careful pH control.
Analytical Characterization
Key spectroscopic data for the lithium salt include:
- ¹H NMR (D₂O) : δ 8.72 (s, 1H, pyrazine-H), 4.10 (s, 3H, CH₃)
- IR (KBr) : 1590 cm⁻¹ (C=O asym), 1420 cm⁻¹ (COO⁻ Li⁺)
- MS (ESI-) : m/z 183.08 [M–Li]⁻
Challenges and Optimization Strategies
Byproduct Formation
Competing N-alkylation or overhydrolysis during saponification reduces yields. Neutralizing reaction mixtures to pH 7–8 before filtration mitigates lithium carbonate precipitation.
Solvent Selection
DMF and DMSO enhance solubility but complicate lithium salt isolation. Mixed ethanol/water systems (3:1 v/v) improve crystallization efficiency.
Industrial-Scale Considerations
Kishida Chemical Co.’s patented route emphasizes cost-effective reagents (e.g., aqueous LiOH vs. organolithium bases) and continuous flow systems for cyclocondensation, achieving >90% purity at kilogram scale.
Chemical Reactions Analysis
Types of Reactions
Lithium 6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to convert the compound to its reduced forms.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Methylating agents like methyl iodide and dimethyl sulfate are used for methylation, while various nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
Lithium 6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate: has several scientific research applications:
Chemistry: : It can be used as a building block in the synthesis of more complex organic molecules.
Biology: : The compound may serve as a ligand or inhibitor in biological studies, interacting with specific proteins or enzymes.
Industry: : Use in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which Lithium 6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table highlights structural analogs and their key properties:
Key Observations :
- Substituent Impact: The lithium carboxylate group in the target compound enhances aqueous solubility compared to ethyl esters (e.g., ’s hydrochloride salt).
- Core Modifications: Tetrahydro derivatives (e.g., ) exhibit reduced aromaticity, altering electronic properties and bioavailability. Quinoxaline-fused analogs () show broader π-conjugation, linked to DNA intercalation and cytotoxicity .
Biological Activity
Lithium 6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound is characterized by a triazolo-pyrazine scaffold. The synthesis typically involves the cyclization of appropriate precursors under controlled conditions, often utilizing solvents like ethanol or acetic acid. The structure can be confirmed through techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Biological Activities
This compound exhibits a range of biological activities:
- Antitumor Activity : Research indicates that derivatives of the triazolo[4,3-a]pyrazine scaffold possess significant antitumor properties. For instance, a related compound demonstrated IC50 values of 0.83 μM against A549 cancer cells and 0.15 μM against MCF-7 cells . This suggests potential for development as an anticancer agent.
- Antibacterial Properties : Triazolo[4,3-a]pyrazine derivatives have shown moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. One study reported a derivative with MIC values of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli, comparable to standard antibiotics .
- C-Met Kinase Inhibition : The compound has been evaluated for its inhibitory effects on c-Met kinase, a target involved in cancer progression. Compounds from the same family showed IC50 values in the nanomolar range (e.g., 48 nM), indicating strong potential as kinase inhibitors .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors through hydrogen bonding and hydrophobic interactions. This can inhibit enzymatic activity or modulate signaling pathways critical for cell proliferation and survival .
- Cell Cycle Effects : Studies have shown that related compounds can induce cell cycle arrest and apoptosis in cancer cells. For example, one derivative inhibited growth in the G0/G1 phase and induced late apoptosis in A549 cells .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
- Antitumor Efficacy : In vitro studies demonstrated that various derivatives exhibited potent antiproliferative activities across multiple cancer cell lines (A549, MCF-7) with promising IC50 values .
- Antibacterial Evaluation : A comprehensive evaluation of antibacterial activity revealed that certain derivatives showed significant effectiveness against common bacterial strains, suggesting their potential as new antibiotic agents .
- Kinase Inhibition Studies : Detailed investigations into kinase inhibition highlighted the compound's ability to inhibit c-Met and VEGFR-2 kinases effectively, reinforcing its potential role in targeted cancer therapy .
Summary of Findings
The biological activity of this compound is promising across various therapeutic areas:
| Activity Type | IC50 Values | Target/Organism |
|---|---|---|
| Antitumor | 0.15 - 0.83 μM | A549, MCF-7 |
| Antibacterial | 16 - 32 μg/mL | E. coli, S. aureus |
| Kinase Inhibition | 26 nM (c-Met) | c-Met kinase |
Q & A
What are the established synthetic routes for Lithium 6-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step reactions starting with cyclization and functional group modifications. Key steps include:
- Hydrazine-mediated cyclization : Reacting precursors like 2-chloropyrazine with hydrazine hydrate to form pyrazole intermediates .
- Triazole formation : Cyclization using triethoxy methane or similar agents under elevated temperatures to construct the triazolo-pyrazine core .
- Lithium carboxylation : Introducing the carboxylate group via hydrolysis or salt formation, followed by lithium ion exchange in alkaline conditions .
- Purification : Column chromatography or recrystallization to isolate the final product .
Critical Parameters : Reaction temperature (60–100°C), solvent choice (methanol, DMF), and stoichiometric control of hydrazine derivatives are pivotal for yield optimization .
What spectroscopic and chromatographic methods validate the structure of this compound?
Level: Basic
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm proton environments and carbon backbone. For example, the methyl group at position 6 shows a singlet at ~2.5 ppm, while aromatic protons appear between 7.0–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+Li] peak) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Stretching frequencies for carboxylate (1650–1700 cm) and triazole rings (1500–1600 cm) confirm functional groups .
- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
How can density functional theory (DFT) predict electronic properties and reactivity?
Level: Basic
Methodological Answer:
- Computational Setup : Use generalized gradient approximation (GGA) functionals (e.g., PBE) to model exchange-correlation energy. Ultrasoft pseudopotentials or projector augmented-wave (PAW) methods improve accuracy for lithium-containing systems .
- Key Outputs :
- Validation : Compare computed IR spectra with experimental data to refine parameters .
How can reaction conditions be optimized to improve synthesis yield?
Level: Advanced
Methodological Answer:
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency compared to methanol, as observed in analogous triazolo-pyrazine syntheses .
- Catalyst Selection : Base catalysts (e.g., NaOMe) improve hydrazine-mediated cyclization kinetics. For S-alkylation, phase-transfer catalysts (e.g., TBAB) reduce reaction time .
- Temperature Gradients : Stepwise heating (60°C → 100°C) minimizes side reactions during triazole formation .
- In Situ Monitoring : TLC or inline FTIR tracks intermediate formation to halt reactions at optimal conversion points .
How to resolve contradictions between computational docking predictions and experimental bioactivity data?
Level: Advanced
Methodological Answer:
- Docking Protocol Refinement :
- Use AutoDock Vina with flexible ligand docking to account for protein conformational changes .
- Validate force fields (e.g., AMBER) against crystal structures of target enzymes (e.g., lanosterol-14α-demethylase) .
- Experimental Validation :
- Perform enzyme inhibition assays (e.g., IC measurements) under physiological pH and temperature .
- Cross-check with molecular dynamics (MD) simulations to assess binding stability over time .
Case Study : Discrepancies in COX-2 inhibition predictions may arise from solvation effects omitted in docking; MD simulations with explicit water models improve correlation .
What strategies enhance bioactivity through structural modifications of the triazolo-pyrazine core?
Level: Advanced
Methodological Answer:
- Substituent Engineering :
- Electron-withdrawing groups (e.g., -Cl at position 6) increase electrophilicity, enhancing enzyme binding .
- Polar side chains (e.g., piperazine derivatives) improve solubility and target affinity .
- Bioisosteric Replacement : Replace the carboxylate with tetrazole or sulfonate groups to modulate pharmacokinetics .
- Hybrid Scaffolds : Fuse with thiadiazole or pyrimidine rings to exploit synergistic interactions with multiple enzyme pockets .
Validation : SAR studies on analogs (e.g., ethylthio vs. methylthio derivatives) quantify potency shifts .
How to analyze regioselectivity challenges in triazolo-pyrazine synthesis?
Level: Advanced
Methodological Answer:
- Mechanistic Probes : Isotopic labeling (-hydrazine) tracks nitrogen incorporation during cyclization to identify kinetic vs. thermodynamic control .
- Computational Modeling : Transition state analysis (DFT) predicts favored pathways. For example, steric hindrance at position 3 may divert reactivity to position 1 .
- Experimental Mitigation : Use directing groups (e.g., -OMe) or Lewis acids (e.g., ZnCl) to enforce desired regiochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
